molecular formula C10H17NO2 B594826 tert-Butyl (3-methylenecyclobutyl)carbamate CAS No. 130369-04-9

tert-Butyl (3-methylenecyclobutyl)carbamate

Cat. No. B594826
CAS RN: 130369-04-9
M. Wt: 183.251
InChI Key: UKVCZCZNTKQCCW-UHFFFAOYSA-N
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Description

“tert-Butyl (3-methylenecyclobutyl)carbamate” is a chemical compound with the molecular formula C10H17NO2 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (3-methylenecyclobutyl)carbamate” can be represented by the SMILES notation: CC(C)(C)OC(=O)NC1CC(=C)C1 . The molecular weight of the compound is approximately 201.263 Da .

Scientific Research Applications

Synthesis of N-Boc-protected Anilines

“tert-Butyl (3-methylenecyclobutyl)carbamate” is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . N-Boc-protected anilines are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and dyes.

Synthesis of Tetrasubstituted Pyrroles

This compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Deprotection of tert-Butyl Groups

“tert-Butyl (3-methylenecyclobutyl)carbamate” can be deprotected using a catalytic protocol involving the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB•+), and triethylsilane . This method facilitates the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers in a high isolated yield of up to 95% .

Synthesis of Complex Organic Molecules

The tert-butyl group in “tert-Butyl (3-methylenecyclobutyl)carbamate” is a powerful protecting group for masking carboxylic acids and alcohols . This makes it a crucial tool for the synthesis of highly chemo- and regioselective complex organic molecules and biopolymers .

Synthesis of Sensitive Synthetic Intermediates

The deprotection of the tert-butyl moiety usually requires harsh conditions. However, the use of “tert-Butyl (3-methylenecyclobutyl)carbamate” allows for the deprotection of sensitive synthetic intermediates under mild and reliable conditions .

Synthesis of N-Heterocycles

While not directly related to “tert-Butyl (3-methylenecyclobutyl)carbamate”, it’s worth noting that tert-butanesulfinamide, a compound with a similar tert-butyl group, has been used in the synthesis of N-heterocycles through sulfinimine intermediates . This suggests potential applications of “tert-Butyl (3-methylenecyclobutyl)carbamate” in similar reactions.

Safety and Hazards

While specific safety and hazard information for “tert-Butyl (3-methylenecyclobutyl)carbamate” is not available in the search results, it’s important to handle all chemical compounds with care. Personal protective equipment/face protection should be worn, adequate ventilation should be ensured, and ingestion and inhalation should be avoided .

properties

IUPAC Name

tert-butyl N-(3-methylidenecyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-7-5-8(6-7)11-9(12)13-10(2,3)4/h8H,1,5-6H2,2-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVCZCZNTKQCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=C)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651735
Record name tert-Butyl (3-methylidenecyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-methylenecyclobutyl)carbamate

CAS RN

130369-04-9
Record name tert-Butyl (3-methylidenecyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-methylidenecyclobutyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirring solution of 3-methylene-cyclobutane carboxylic acid (1.0 g, 8.9 mmol) in THF (90 mL) was added NaN3 (2.0 g, 31.1 mmol), followed by tetrabutyl ammonium bromide (0.48 g, 1.5 mmol) and Zn(OTf)2 (0.1 g, 0.3 mmol), and the reaction mixture was heated to 40° C. Boc2O (2.1 g, 9.8 mmol) was then added at once, and the reaction was heated at 45° C. overnight. The reaction was then cooled to 0° C. and was quenched with 10% aq. NaNO2 (180 mL). The THF was evaporated and the aqueous layer was extracted with EtOAc (180 mL). The organic layer was washed with 5% aq. NaHCO3 (2×20 mL), brine (30 ml), dried over Na2SO4, filtered and concentrated to dryness to yield a crude, which was purified by flash chromatography (silica gel/hexanes:ethyl acetate: 0-90%) to yield the desired N-Boc-3-methylene-cyclobutanamine (0.57 g, 3.1 mmol, 34.9% yield): 1H NMR (250 MHz, CDCl3) δ 4.83 (s, 2 H), 4.79 (bs, 1 H), 4.05-4.23 (m, 1 H), 2.92-3.11 (m, 2 H), 2.50-2.65 (m, 2 H), 1.44 (s, 9 H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
0.48 g
Type
catalyst
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 3-methylidenecyclobutanecarboxylic acid (132 g, 1.17 mol) and Et3N (178 g, 1.76 mol) in tert-butyl alcohol (1 L) was added dropwise DPPA (574 g, 1.41 mol) and the resulting mixture was refluxed overnight. The mixture was then quenched with water (100 mL). After removal of the tert-butyl alcohol, the residue was treated with sat. NH4Cl (500 mL), and the resulting solid precipitate was collected, washed with sat. NH4Cl and sat. NaHCO3 to give the title compound (165 g, 77% yield) as a white solid.
Quantity
132 g
Type
reactant
Reaction Step One
Name
Quantity
178 g
Type
reactant
Reaction Step One
Name
Quantity
574 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Yield
77%

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